REACTION_SMILES
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[C:1]([O:2][C:6](=[O:3])[N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)([CH3:4])([CH3:5])[CH3:7].[C:23](=[O:24])([O-:25])[O-:26].[Cl:15][CH2:16][c:17]1[cH:18][n:19][cH:20][cH:21][cH:22]1.[ClH:14].[Cs+:27].[Cs+:28].[F:29][C:30]([F:31])([F:32])[C:33]([OH:34])=[O:35].[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[CH2:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)[c:17]1[cH:18][n:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cccnc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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c1cncc(CN2CCNCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |